

Isowighteone natural sources and isolation

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Compound of Interest

Compound Name:	Isowighteone
CAS No.:	68436-47-5
Cat. No.:	B1672636

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The isolation, characterization, and pharmacological application of natural products require a rigorous understanding of both plant biochemistry and downstream processing. As a prenylated isoflavone, **isowighteone** (5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one) has emerged as a high-value secondary metabolite[1]. Originally identified for its antimicrobial properties in plant defense, recent pharmacological breakthroughs have positioned **isowighteone** as a potent therapeutic candidate for cardiovascular and inflammatory diseases[2][3].

This technical guide synthesizes the natural sources, optimized isolation protocols, and the molecular mechanisms of **isowighteone**, providing a self-validating framework for researchers and drug development professionals.

Natural Sources and Biosynthesis

Isowighteone is primarily distributed within the Fabaceae (legume) and Moraceae families. Prominent botanical sources include the roots of *Sophora flavescens*, the fruits of *Ficus hispida*, and the roots of *Lupinus albus*[2][4][5].

In plant systems, the biosynthesis of **isowighteone** is driven by specific prenyltransferases. For instance, the membrane-bound isoflavonoid prenyltransferase LaPT1 (identified in *Lupinus*

albus) catalyzes the addition of a dimethylallyl diphosphate prenyl donor to the B-ring 3' position of the isoflavone genistein, yielding **isowighteone**[2]. Because the native accumulation of these compounds is often too low for commercial extraction, metabolic engineering and elicited hairy root cultures (such as those of *Cajanus cajan* or *Medicago truncatula*) are now the industry standard for scalable production[2][6].

Quantitative Data Summary

To establish baseline expectations for extraction and therapeutic application, the following table summarizes the critical quantitative parameters associated with **isowighteone** production and in vitro efficacy.

Parameter	Value / Condition	Source Context
Molecular Weight	338.4 g/mol	PubChem Database[1]
Total Yield (144h Elicitation)	8058.62 ± 445.78 µg/g DW	<i>Cajanus cajan</i> hairy root culture[6]
Secretion to Medium	~96% of total yield	Elicited culture medium[6]
Root Tissue Yield (EtOH Extraction)	346.35 ± 63.65 µg/g DW	Intracellular retention[6]
Root Tissue Yield (EtOAc Extraction)	231.81 ± 32.73 µg/g DW	Intracellular retention[6]
Therapeutic Concentration	50 µM	Human Aortic Smooth Muscle Cells[3]

Experimental Protocol: Elicitation and Isolation

The extraction of prenylated isoflavones requires a strategic approach to solvent selection and stress induction. The following protocol details the isolation of **isowighteone** from *Cajanus cajan* hairy root cultures, explaining the causality behind each methodological choice[6][7].

Step 1: Elicitation and Stress Induction

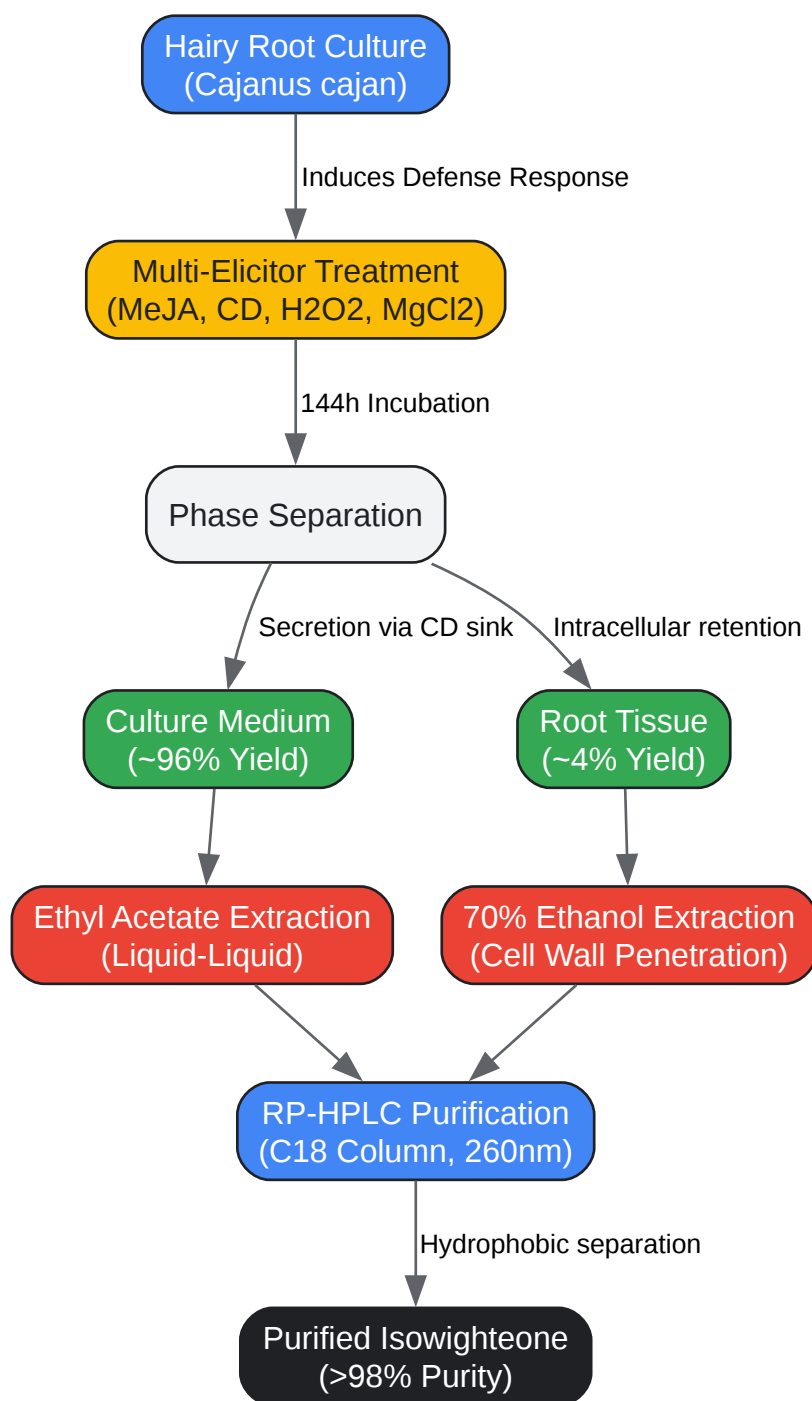
- Procedure: Treat 12-day-old hairy root cultures with a multi-elicitor cocktail comprising methyl jasmonate (MeJA), methyl- β -cyclodextrin (CD), hydrogen peroxide (H₂O₂), and magnesium chloride (MgCl₂) for 144 hours[6].
- Causality: Elicitors mimic pathogenic attacks and environmental stress. This triggers the plant's defense mechanisms to upregulate secondary metabolite biosynthesis. Cyclodextrin specifically acts as a sink, sequestering the hydrophobic **isowighteone** as it is synthesized, which prevents feedback inhibition and cellular toxicity, driving ~96% of the compound into the culture medium[6].

Step 2: Solvent Extraction

- Procedure (Medium): Perform liquid-liquid extraction on the culture medium using ethyl acetate (EtOAc) in a 1:1 (v/v) ratio. Vortex for 45 seconds and recover the upper organic phase[6].
- Procedure (Root Tissue): Extract the harvested root biomass using 70% ethanol (EtOH) rather than ethyl acetate[6][8].
- Causality: Ethyl acetate is ideal for the aqueous culture medium as it efficiently partitions hydrophobic prenylated isoflavonoids. However, for solid root tissue, 70% ethanol is superior because its polar nature allows it to penetrate the plant cell wall more effectively, solubilizing the intracellularly retained **isowighteone** that EtOAc cannot reach[6][8].

Step 3: Chromatographic Purification

- Procedure: Dry the organic extracts under a nitrogen stream, resuspend in methanol, and subject the mixture to reversed-phase semi-preparative HPLC. Monitor the chromatogram at 260 nm[6][7].
- Causality: Reversed-phase HPLC (using a C18 column) separates compounds based on hydrophobicity. The prenyl group of **isowighteone** significantly increases its retention time compared to non-prenylated precursors like genistein, allowing for high-purity (>98%) baseline resolution[2][4].



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Caption: Workflow for the elicitation, phase-specific extraction, and purification of **isowighteone**.

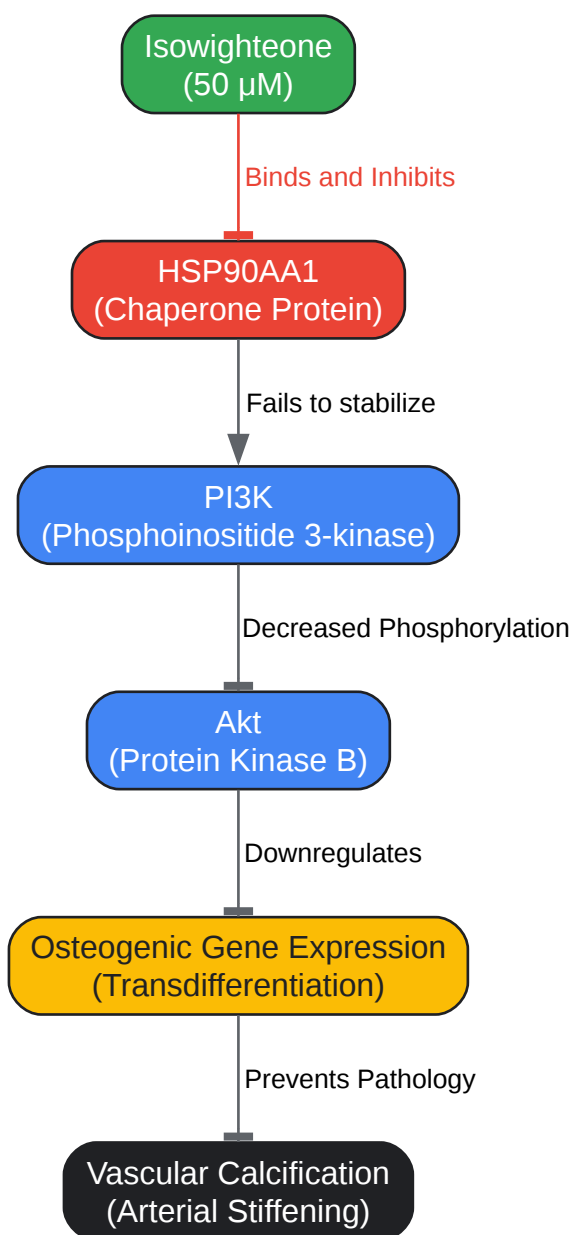
Pharmacological Mechanisms: Anti-Vascular Calcification

Beyond its role as an antimicrobial plant metabolite, **isowighteone** has demonstrated profound therapeutic efficacy in cardiovascular medicine, specifically in attenuating Vascular Calcification (VC)^{[3][9]}. VC is a pathological process characterized by the osteogenic transdifferentiation of vascular smooth muscle cells (VSMCs), leading to arterial stiffening.

The HSP90AA1 / PI3K-Akt Axis

Recent network pharmacology and in vitro studies on Human Aortic Smooth Muscle Cells (HASMCs) have elucidated the precise mechanism of action for **isowighteone**^[3].

- **Target Binding:** Molecular docking reveals that **isowighteone** acts as a highly specific ligand for HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1), a critical chaperone protein^{[3][10]}.
- **Pathway Suppression:** By inhibiting HSP90AA1, **isowighteone** destabilizes the downstream PI3K-Akt signaling pathway. Western blot analyses confirm that treatment with 50 µM of **isowighteone** significantly reduces the phosphorylation levels of both PI3K and Akt^{[3][11]}.
- **Phenotypic Reversal:** The suppression of PI3K-Akt signaling downregulates the expression of osteogenic genes in HASMCs. This effectively halts cellular calcification, as evidenced by reduced calcium quantification and Alizarin Red staining in both in vitro and in vivo mouse models^{[3][9]}.



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Caption: **Isowighteone** inhibits HSP90AA1-mediated PI3K-Akt signaling to prevent vascular calcification.

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